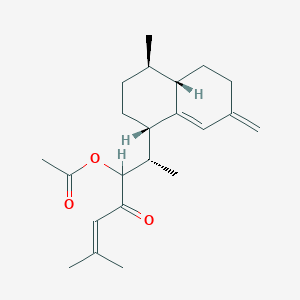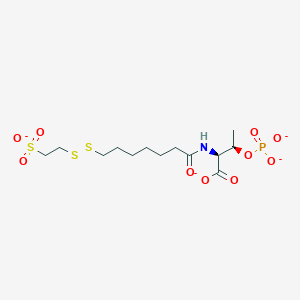
CoM-S-S-CoB(4-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CoM-S-S-CoB(4-) is the tetraanion of CoM-S-S-CoB. It is a conjugate base of a CoM-S-S-CoB.
Applications De Recherche Scientifique
Catalysis in Methanogenesis
- A study by Pelmenschikov et al. (2002) investigated the mechanism for methane formation in methyl-coenzyme M reductase (MCR), focusing on the role of CoM-S-S-CoB(4-) in this process. They used hybrid density functional methods and chemical models, revealing the formation of a methyl radical and its subsequent reaction with the CoB thiol group, forming methane.
Methyl-Coenzyme M Reductase Studies
- Research by Pelmenschikov and Siegbahn (2003) provided insights into the catalytic mechanism of methyl-coenzyme M reductase. Their study, focusing on the oxidation and reduction processes involving CoM and CoB, suggests an activation energy of around 10 kcal/mol for the final step in the reaction sequence, implying the importance of CoM-S-S-CoB(4-) in methanogenesis.
Methane Formation from Methyl-Coenzyme M
- Ankel-Fuchs and Thauer (1986) explored methane formation from methyl-coenzyme M in a system containing methyl-coenzyme M reductase, component B, and reduced cobalamin. Their findings indicated that cob(III)alamin could serve as an electron donor for the enzymatic reduction of methyl-CoM to methane, highlighting the role of CoM-S-S-CoB(4-) in this process (Ankel-Fuchs & Thauer, 1986).
Propriétés
Nom du produit |
CoM-S-S-CoB(4-) |
|---|---|
Formule moléculaire |
C13H22NO10PS3-4 |
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
(2S,3R)-3-phosphonatooxy-2-[7-(2-sulfonatoethyldisulfanyl)heptanoylamino]butanoate |
InChI |
InChI=1S/C13H26NO10PS3/c1-10(24-25(18,19)20)12(13(16)17)14-11(15)6-4-2-3-5-7-26-27-8-9-28(21,22)23/h10,12H,2-9H2,1H3,(H,14,15)(H,16,17)(H2,18,19,20)(H,21,22,23)/p-4/t10-,12+/m1/s1 |
Clé InChI |
OBGQLHXSMIBYLN-PWSUYJOCSA-J |
SMILES isomérique |
C[C@H]([C@@H](C(=O)[O-])NC(=O)CCCCCCSSCCS(=O)(=O)[O-])OP(=O)([O-])[O-] |
SMILES canonique |
CC(C(C(=O)[O-])NC(=O)CCCCCCSSCCS(=O)(=O)[O-])OP(=O)([O-])[O-] |
Synonymes |
12-aza-13-carboxy-14-hydroxy-11-oxo-3,4-dithiapentadecanesulfonic acid 14-phosphate CoB-S-S-CoM |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



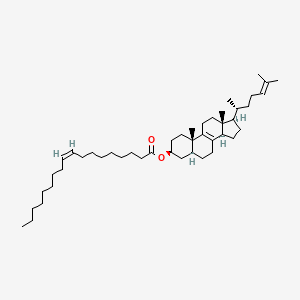
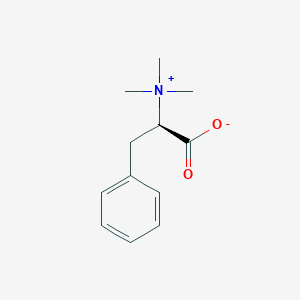
![4-[1-methyl-6-oxo-3-(phenylmethyl)-2-sulfanylidene-7H-purin-8-yl]butanoic acid](/img/structure/B1263493.png)
![5-[(2-Methyl-5-nitroanilino)methyl]-2-(methylthio)-4-pyrimidinamine](/img/structure/B1263494.png)
![5-[3-[(6,8-dibromo-3,4-dihydro-2H-chromen-4-yl)amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1263496.png)
![2-[5-(4-Fluorophenoxy)-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid](/img/structure/B1263497.png)
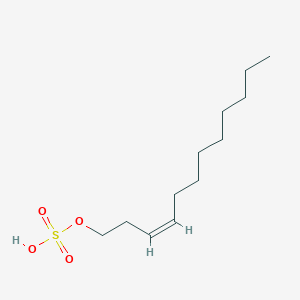

![(4R)-4-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B1263502.png)
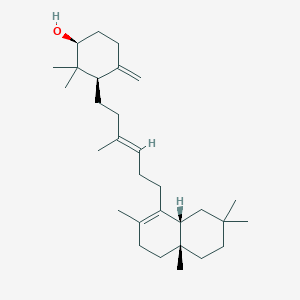
![N-(2-fluorophenyl)-2-[[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]acetamide](/img/structure/B1263506.png)
![[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(E)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1263508.png)

